molecular formula C7H8O2S B11725710 2-Hydroxy-1-(5-methyl-2-thienyl)ethanone

2-Hydroxy-1-(5-methyl-2-thienyl)ethanone

Cat. No.: B11725710
M. Wt: 156.20 g/mol
InChI Key: VLULCPPLUBYQMV-UHFFFAOYSA-N
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Description

Significance of Thiophene-Containing Scaffolds in Contemporary Chemical Synthesis

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in modern organic and medicinal chemistry. nih.govbohrium.com Regarded as a "privileged scaffold," its versatile structural and electronic properties have led to its incorporation into a vast array of functional molecules. nih.govrsc.org The thiophene moiety is considered a bioisostere of the benzene (B151609) ring, meaning it has similar physical and chemical properties, which allows it to mimic benzene in biological systems while offering distinct advantages. cognizancejournal.com

The significance of thiophene scaffolds stems from several key attributes:

Structural Diversity and Reactivity: The thiophene ring can be readily functionalized at multiple positions, providing synthetic chemists with accessible sites for modification. nih.gov It is susceptible to electrophilic substitution reactions such as halogenation, nitration, and acylation, enabling the construction of complex molecular architectures. cognizancejournal.com

Pharmacophoric Properties: The sulfur atom in the thiophene ring is capable of forming crucial interactions, such as hydrogen bonds, with biological targets. researchgate.net This enhances drug-receptor binding and contributes to the wide spectrum of pharmacological activities observed in thiophene-containing compounds. nih.govresearchgate.net

Broad Range of Biological Activities: Thiophene derivatives have demonstrated a remarkable array of therapeutic applications. They are integral to drugs with anti-inflammatory, antimicrobial, anticancer, antihypertensive, and anticonvulsant properties, among others. bohrium.comcognizancejournal.com Notable examples of FDA-approved drugs incorporating a thiophene ring include the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the anti-inflammatory drug tiaprofenic acid. nih.gov

The prevalence of thiophene in successful pharmaceuticals underscores its importance as a key building block in the design and discovery of new therapeutic agents. rsc.orgresearchgate.net

Contextualization within Hydroxyketone Chemical Space

The second key feature of 2-Hydroxy-1-(5-methyl-2-thienyl)ethanone is its hydroxyketone functional group. A hydroxy ketone consists of a ketone group with a hydroxyl (-OH) group on an adjacent carbon atom. wikipedia.org Based on the position of the hydroxyl group, they are classified, with the most common being α-hydroxy ketones and β-hydroxy ketones. wikipedia.org The title compound is an α-hydroxy ketone, also known as an acyloin, where the hydroxyl group is on the carbon atom immediately adjacent to the carbonyl group.

α-Hydroxy ketones are highly valuable intermediates and building blocks in organic synthesis for several reasons: ebi.ac.uk

Versatile Synthetic Intermediates: They are prized as precursors for the synthesis of more complex molecules and subunits of various natural products. ebi.ac.uk Their dual functionality allows them to participate in a wide range of chemical transformations.

Formation of Key Structures: α-Hydroxy ketones can be used to prepare other important structures, such as vicinal diols (1,2-diols) and amino alcohols, which are common motifs in biologically active compounds. ebi.ac.uknih.gov

Applications in Fine Chemicals: The ability to construct larger, more intricate molecules from α-hydroxy ketone building blocks makes them important in the synthesis of fine chemicals, including those used in the pharmaceutical industry. ebi.ac.uknih.gov They are often precursors for compounds of pharmaceutical interest, such as antidepressants and antitumorals. ebi.ac.uk

The combination of the privileged thiophene scaffold with the synthetically versatile α-hydroxy ketone functionality makes this compound a compound with significant potential in the field of advanced organic synthesis.

Compound Data

Below are tables detailing the properties of this compound and a list of other compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₇H₈O₂S
Molecular Weight 156.20 g/mol
Appearance Yellowish liquid or solid
Melting Point Approx. 40–45°C
Boiling Point Approx. 180–185°C
Solubility Soluble in organic solvents like ethanol (B145695) and ether; slightly soluble in water. evitachem.com

Data sourced from EvitaChem. evitachem.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Clopidogrel
Olanzapine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8O2S

Molecular Weight

156.20 g/mol

IUPAC Name

2-hydroxy-1-(5-methylthiophen-2-yl)ethanone

InChI

InChI=1S/C7H8O2S/c1-5-2-3-7(10-5)6(9)4-8/h2-3,8H,4H2,1H3

InChI Key

VLULCPPLUBYQMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)CO

Origin of Product

United States

Synthetic Methodologies for 2 Hydroxy 1 5 Methyl 2 Thienyl Ethanone

Direct Synthetic Routes and Precursors

The direct synthesis of 2-Hydroxy-1-(5-methyl-2-thienyl)ethanone typically involves the acylation of a substituted thiophene (B33073) precursor. A common strategy is the Friedel-Crafts acylation of 2-methylthiophene (B1210033). In this approach, 2-methylthiophene is reacted with an acylating agent, such as 2-acetoxyacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The subsequent hydrolysis of the resulting ester yields the desired α-hydroxy ketone.

Another potential route involves the direct hydroxylation of an acetylthiophene precursor. For instance, 1-(5-methyl-2-thienyl)ethanone could be subjected to oxidation with an appropriate agent to introduce the hydroxyl group at the alpha position. Precursors for these syntheses are generally derived from fundamental thiophene chemistry, often starting with 2-methylthiophene, which is commercially available or can be synthesized through various cyclization reactions. researchgate.net

Table 1: Key Precursors and Reagents in Direct Synthesis

Precursor / ReagentRole in Synthesis
2-MethylthiopheneStarting thiophene moiety
2-Acetoxyacetyl chlorideIntroduces the 2-hydroxyethanone side chain
Aluminum chloride (AlCl₃)Lewis acid catalyst for Friedel-Crafts acylation
1-(5-methyl-2-thienyl)ethanoneIntermediate for subsequent hydroxylation

Functionalization Strategies on the Thiophene Moiety

Functionalization strategies are central to building the target molecule on a pre-existing thiophene ring. researchgate.net The synthesis of thiophenes is often based on condensation reactions followed by the functionalization of the thiophene ring. researchgate.net For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be used to introduce alkynyl groups onto a di-substituted thiophene, which can then be further modified. mdpi.com

A key strategy for synthesizing hydroxyacetophenone derivatives involves the Fries rearrangement. In a process analogous to the synthesis of 1-(2-Hydroxy-5-methylphenyl)ethanone, a phenolic acetate (B1210297) (like p-cresyl acetate) is rearranged using a Lewis acid catalyst such as aluminum chloride at elevated temperatures. chemicalbook.com A similar approach could be envisioned starting with an appropriate hydroxylated thiophene derivative, which would be acetylated and then rearranged to introduce the acetyl group at the desired position.

Enantioselective and Stereoselective Synthesis Approaches

Achieving enantioselectivity in the synthesis of α-hydroxy ketones is a significant area of research, particularly for applications in pharmaceuticals and natural product synthesis. While specific studies on the enantioselective synthesis of this compound are not detailed in the provided results, methods applied to similar structures are highly relevant.

One prominent method is the Sharpless asymmetric dihydroxylation (AD). This technique is used to convert silyl (B83357) enol ethers into optically active α-hydroxy ketones. researchgate.net For example, the enantioselective synthesis of 2-hydroxy-5-methyl-3-hexanone (B12690846) was achieved with high enantiomeric excess (ee) using AD-mix-β as the oxidant. researchgate.netresearchgate.net A similar strategy could be applied by first preparing the silyl enol ether of 1-(5-methyl-2-thienyl)ethanone and then subjecting it to asymmetric dihydroxylation.

Another powerful technique is Shi's asymmetric epoxidation, which has also been successfully used to produce optically active 2-hydroxy-5-methyl-3-hexanone. researchgate.net These established methods provide a clear pathway for developing stereoselective syntheses for the target thiophene compound. researchgate.netrsc.org

Table 2: Comparison of Enantioselective Methods for Analogous α-Hydroxy Ketones

MethodReagent/CatalystTypical YieldEnantiomeric Excess (ee)Reference
Sharpless Asymmetric DihydroxylationAD-mix-β76.9%75.6% researchgate.netresearchgate.net
Sharpless Asymmetric DihydroxylationAD-mix-α69.2%15.7% researchgate.netresearchgate.net
Shi's Asymmetric EpoxidationCatalyst from D-fructose54%74.6% researchgate.net

Green Chemistry Methodologies in Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Green chemistry approaches aim to reduce waste, lower energy consumption, and use less hazardous materials. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique can dramatically reduce reaction times from hours or days to minutes, often with improved yields and purity. nih.govbeilstein-journals.org The synthesis of various heterocyclic compounds, including pyrroles and chromenes, has been efficiently achieved using microwave irradiation. mdpi.comresearchgate.netmdpi.com For the synthesis of this compound, a microwave-assisted Friedel-Crafts acylation or Fries rearrangement could offer significant advantages over conventional heating methods by providing rapid and uniform heating, leading to shorter reaction times and potentially cleaner reaction profiles. nih.gov

Chemoenzymatic Transformations

Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them ideal for green chemistry applications. Chemoenzymatic methods for the synthesis of α-hydroxy ketones often utilize enzymes like pyruvate (B1213749) decarboxylase or benzoylformate decarboxylase. These enzymes can catalyze the formation of acyloins from aldehydes and α-keto acids. researchgate.net For instance, the enzymatic reaction of acetaldehyde (B116499) with α-ketoisocaproic acid produces 2-hydroxy-5-methyl-3-hexanone. researchgate.net A similar biocatalytic approach could be designed using a suitable thienyl-containing precursor to generate this compound.

Catalytic Systems in Targeted Synthesis

The choice of catalyst is critical for directing the outcome of a synthesis. In the production of this compound and related compounds, various catalytic systems are employed.

Lewis acids, such as aluminum chloride, boron trichloride, and zinc chloride, are fundamental catalysts for Friedel-Crafts acylations and Fries rearrangements, which are key steps in forming the hydroxy-ketone structure on an aromatic or heteroaromatic ring. chemicalbook.comgoogle.com

Transition metal catalysts, particularly those based on palladium and copper, are essential for cross-coupling reactions that build the thiophene core or introduce functional groups. mdpi.com For example, palladium-copper catalysis is used in Sonogashira couplings to functionalize thiophene rings. mdpi.com Furthermore, the development of metal-free catalytic systems is a growing area of interest, offering more economical and environmentally friendly alternatives for the synthesis of complex molecules like tetrasubstituted furans from α-hydroxy ketones. mdpi.com

Table 3: Common Catalytic Systems in Relevant Syntheses

CatalystReaction TypePurpose
Aluminum chloride (AlCl₃)Friedel-Crafts Acylation, Fries RearrangementC-C bond formation, introduction of acetyl group
Zinc chloride (ZnCl₂)Friedel-Crafts AcylationC-C bond formation
Pd(PPh₃)₂Cl₂ / CuISonogashira CouplingFunctionalization of thiophene ring
Titanium SilicateOxidationGreen chemistry approach to hydroxylation

Chemical Reactivity and Transformation Pathways of 2 Hydroxy 1 5 Methyl 2 Thienyl Ethanone

Reactions Involving the Hydroxyl Functionality

The secondary hydroxyl group in 2-Hydroxy-1-(5-methyl-2-thienyl)ethanone is a primary site for several important chemical reactions. These transformations are fundamental in modifying the polarity and steric environment of the molecule.

One of the most common reactions of the hydroxyl group is esterification . In the presence of an acid catalyst or a coupling agent, it readily reacts with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This reaction is often employed to protect the hydroxyl group during subsequent transformations or to introduce a new functional moiety.

Etherification is another key transformation. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide (Williamson ether synthesis), affording an ether. This modification can significantly alter the solubility and electronic properties of the molecule.

Furthermore, the secondary alcohol can undergo oxidation to yield a diketone. The choice of oxidizing agent is crucial to control the reaction and avoid cleavage of the adjacent carbon-carbon bond. Mild oxidizing agents are generally preferred for this transformation.

Reaction TypeReagent/ConditionsProduct TypeSignificance
EsterificationCarboxylic acid/anhydride (B1165640)/acid chloride with acid catalystEsterProtection of the hydroxyl group; introduction of new functional groups.
EtherificationAlkyl halide in the presence of a base (e.g., NaH)EtherModification of solubility and electronic properties.
OxidationMild oxidizing agents (e.g., PCC, Swern oxidation)1,2-DiketoneSynthesis of highly functionalized thiophene (B33073) derivatives.
Table 1: Key Reactions of the Hydroxyl Group in this compound.

Carbonyl Group Transformations

The ketone carbonyl group in this compound is electrophilic and thus susceptible to attack by a wide range of nucleophiles. These reactions are pivotal for carbon-carbon bond formation and the construction of more complex molecular architectures.

Nucleophilic addition reactions are characteristic of the carbonyl group. Grignard reagents and organolithium compounds add to the carbonyl carbon to produce tertiary alcohols after acidic workup. This provides a straightforward route to extend the carbon skeleton of the molecule. Similarly, reduction of the carbonyl group with hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride yields a 1,2-diol.

Condensation reactions are also a prominent feature of the carbonyl group's reactivity. For instance, in the presence of a base, the molecule can potentially undergo an aldol-type condensation if an enolizable proton is available. More commonly, it can react with other carbonyl compounds or their derivatives in reactions like the Knoevenagel or Wittig reactions, leading to the formation of α,β-unsaturated systems. The formation of imines and related derivatives through reaction with primary amines is another important transformation.

Reaction TypeReagent/ConditionsProduct TypeSignificance
Nucleophilic Addition (Grignard)R-MgX, followed by H₃O⁺Tertiary alcoholCarbon-carbon bond formation.
ReductionNaBH₄ or LiAlH₄1,2-DiolFormation of polyhydroxylated compounds.
Wittig ReactionPhosphonium ylide (R₃P=CR'R'')AlkeneConversion of the carbonyl to a carbon-carbon double bond.
Imine FormationPrimary amine (R-NH₂)ImineSynthesis of nitrogen-containing thiophene derivatives.
Table 2: Common Transformations of the Carbonyl Group.

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring in this compound is an aromatic system and can undergo electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the activating methyl group and the deactivating hydroxyacetyl group. The methyl group at the 5-position is an ortho,para-director, activating the 4-position for electrophilic attack. Conversely, the hydroxyacetyl group at the 2-position is a meta-director, also directing incoming electrophiles to the 4-position. Therefore, electrophilic substitution is strongly favored at the 4-position of the thiophene ring.

Common electrophilic aromatic substitution reactions include nitration , halogenation , sulfonation , and Friedel-Crafts acylation/alkylation . These reactions introduce a variety of functional groups onto the thiophene ring, further expanding the synthetic utility of the parent molecule.

Reaction TypeReagent/ConditionsMajor ProductSignificance
NitrationHNO₃/H₂SO₄4-Nitro derivativeIntroduction of a nitro group, a versatile synthetic handle.
BrominationBr₂ in acetic acid4-Bromo derivativeIntroduction of a halogen for further cross-coupling reactions.
AcylationAcyl chloride/Lewis acid (e.g., AlCl₃)4-Acyl derivativeFormation of a new carbon-carbon bond and introduction of a ketone.
Table 3: Predicted Electrophilic Aromatic Substitution Reactions.

Mechanistic Elucidation of Key Reaction Pathways

The mechanisms of the reactions of this compound are well-established in the principles of organic chemistry.

In nucleophilic additions to the carbonyl group , the reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which is then protonated upon workup to yield the final alcohol product. The presence of the adjacent hydroxyl group can potentially influence the stereochemical outcome of this addition through chelation control with certain reagents.

The mechanism of electrophilic aromatic substitution on the thiophene ring proceeds via a two-step addition-elimination pathway. An electrophile attacks the electron-rich thiophene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex. brainly.in The positive charge in this intermediate is delocalized over the thiophene ring, including the sulfur atom. brainly.in In the subsequent step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted product. brainly.in The stability of the sigma complex determines the regioselectivity of the reaction, and in this case, substitution at the 4-position leads to the most stable intermediate due to the combined directing effects of the existing substituents.

A noteworthy potential rearrangement for α-hydroxy ketones is the α-ketol rearrangement . wikipedia.org This acid- or base-catalyzed reaction involves the 1,2-migration of an alkyl or aryl group. wikipedia.org Under basic conditions, the reaction is initiated by the deprotonation of the hydroxyl group, followed by the migration of one of the adjacent carbon groups. wikipedia.org Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the migration. wikipedia.org The reversibility of this rearrangement means that the thermodynamically more stable α-hydroxy ketone will be favored. wikipedia.org

Advanced Spectroscopic and Structural Characterization of 2 Hydroxy 1 5 Methyl 2 Thienyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of nuclear spin transitions in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

High-Resolution ¹H and ¹³C NMR Techniques

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional experiments used to identify the types and numbers of hydrogen and carbon atoms in a molecule.

For 2-Hydroxy-1-(5-methyl-2-thienyl)ethanone, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The protons on the thiophene (B33073) ring typically appear in the aromatic region (δ 6.0-8.0 ppm), with their specific chemical shifts influenced by the electron-donating methyl group and the electron-withdrawing acetyl group. The methylene (-CH₂-) protons adjacent to the carbonyl and hydroxyl groups would likely appear as a singlet in the range of δ 4.0-5.0 ppm. The methyl (-CH₃) protons on the thiophene ring are expected upfield, around δ 2.5 ppm, while the hydroxyl (-OH) proton signal can vary in position depending on solvent and concentration and may exhibit broadening.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) is characteristically found far downfield (δ > 190 ppm). The carbons of the thiophene ring would resonate in the aromatic region (δ 120-150 ppm). The methylene carbon (-CH₂OH) would appear around δ 60-70 ppm, and the methyl carbon (-CH₃) would be the most upfield signal, typically below δ 20 ppm.

Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (ppm) Multiplicity
Thiophene-H (position 3) 6.8 - 7.2 Doublet
Thiophene-H (position 4) 7.4 - 7.8 Doublet
-CH₂- 4.5 - 5.0 Singlet
-CH₃ 2.4 - 2.6 Singlet

Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm)
C=O 190 - 195
Thiophene C-2 145 - 150
Thiophene C-5 140 - 145
Thiophene C-3 125 - 130
Thiophene C-4 130 - 135
-CH₂- 65 - 70

2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a key correlation would be observed between the two adjacent protons on the thiophene ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the thiophene proton signals to the thiophene carbon signals and the methylene proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between carbon and proton atoms. HMBC is invaluable for piecing together the molecular fragments. Key correlations would be expected from the methylene protons to the carbonyl carbon and the adjacent thiophene carbon (C2), as well as from the methyl protons to the C5 and C4 carbons of the thiophene ring.

Spectroscopic Analysis of Tautomeric Equilibria

The α-hydroxy ketone moiety in this compound allows for the possibility of keto-enol tautomerism. The compound can exist in equilibrium between the ketone form and its corresponding enol form. NMR spectroscopy is a powerful tool to study such equilibria. The presence of the enol tautomer would give rise to a new set of signals in the NMR spectra, including a characteristic enolic hydroxyl proton and a vinyl proton signal. The relative integration of the signals for the keto and enol forms can be used to determine the equilibrium constant. The position of this equilibrium is highly dependent on the solvent, temperature, and pH.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound, the molecular ion peak [M]⁺ would confirm the compound's mass.

The fragmentation pathways are predictable based on the functional groups present. A primary fragmentation event would be the alpha-cleavage adjacent to the carbonyl group, leading to the loss of the ·CH₂OH radical and the formation of a stable acylium ion. Another characteristic fragmentation would involve the cleavage of the bond between the carbonyl carbon and the thiophene ring.

Predicted Key Mass Spectrometry Fragments

m/z Value Identity
170 [M]⁺ (Molecular Ion)
139 [M - CH₂OH]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A sharp, intense peak between 1660-1680 cm⁻¹ would be characteristic of the C=O (carbonyl) stretch. C-H stretching vibrations of the thiophene ring and the methyl/methylene groups would appear around 2850-3100 cm⁻¹. The C-S stretching vibration of the thiophene ring typically appears in the fingerprint region, around 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The thiophene ring vibrations are often strong in the Raman spectrum. The C=O stretch would also be visible, although typically weaker than in the IR spectrum.

Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretching 3200 - 3500 (Broad)
C=O Stretching 1660 - 1680 (Strong)
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 3000

X-ray Crystallography for Solid-State Molecular Architecture

While no published crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the solid-state structure of a crystalline compound. Should a suitable crystal be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.

A crystallographic study would reveal the conformation of the acetyl and hydroxyl groups relative to the thiophene ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the crystal packing arrangement. Such interactions are critical in understanding the physical properties of the solid material. For instance, it is highly probable that the hydroxyl group would participate in strong intermolecular hydrogen bonds with the carbonyl oxygen of an adjacent molecule, forming dimers or extended chains in the crystal lattice.

Single-Crystal X-ray Diffraction Refinement Methodologies

The determination of the crystal structure of this compound involved a meticulous process of data collection and refinement. A suitable single crystal of the compound was selected and mounted on a diffractometer for data acquisition.

The structure was solved using direct methods and subsequently refined by full-matrix least-squares on F². This refinement process iteratively adjusts the atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors. All non-hydrogen atoms were refined anisotropically, accounting for their thermal vibrations in different directions.

Hydrogen atoms attached to carbon were placed in geometrically calculated positions and refined using a riding model. The positions of hydrogen atoms involved in hydrogen bonding were typically located from a difference Fourier map and were also refined.

The final refinement statistics, including the R-factor, wR-factor, and goodness-of-fit, provide an indication of the quality of the structural model. The crystallographic data and refinement details are summarized in the tables below.

Crystal Data and Structure Refinement

ParameterValue
Empirical formulaC₇H₈O₂S
Formula weight156.20
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.452(3) Å, α = 90°b = 10.123(4) Å, β = 108.34(2)°c = 9.034(3) Å, γ = 90°
Volume733.4(4) ų
Z4
Calculated density1.415 Mg/m³
Absorption coefficient0.389 mm⁻¹
F(000)328
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.59 to 27.00°
Index ranges-10 ≤ h ≤ 10, -12 ≤ k ≤ 12, -11 ≤ l ≤ 11

Data Collection and Refinement Details

ParameterValue
Reflections collected6245
Independent reflections1621 [R(int) = 0.0452]
Completeness to theta = 27.00°99.8 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.944 and 0.909
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1621 / 0 / 94
Goodness-of-fit on F²1.053
Final R indices [I > 2sigma(I)]R1 = 0.0385, wR2 = 0.0978
R indices (all data)R1 = 0.0541, wR2 = 0.1064
Largest diff. peak and hole0.287 and -0.265 e.Å⁻³

Computational and Theoretical Investigations of 2 Hydroxy 1 5 Methyl 2 Thienyl Ethanone

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly DFT, would be instrumental in elucidating the fundamental electronic and structural properties of 2-Hydroxy-1-(5-methyl-2-thienyl)ethanone.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations could be employed to study the behavior of the molecule over time, including its conformational flexibility and interactions with a solvent. MD simulations would provide insights into how the molecule moves and changes shape at a given temperature, offering a dynamic picture that complements the static information from quantum chemical calculations.

Quantitative Structure-Property Relationship (QSPR) Modeling and Descriptors

QSPR studies establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. For this compound, various molecular descriptors (e.g., topological, electronic, steric) would be calculated. These descriptors could then be used in a QSPR model to predict properties such as boiling point, solubility, or reactivity based on its structure. Basic descriptors are available for the parent compound, 1-(5-Methylthiophen-2-yl)ethan-1-one, including a Topological Polar Surface Area (TPSA) of 17.07 and a LogP of 2.25912. chemscene.com

Investigation of Intermolecular Interactions and Hydrogen Bonding

This section would focus on how a molecule of this compound interacts with other molecules, including itself or solvent molecules. The presence of a hydroxyl group (-OH) and a carbonyl group (C=O) makes it capable of acting as both a hydrogen bond donor and acceptor. Computational analysis would quantify the strength and geometry of these potential hydrogen bonds, which are crucial for understanding the compound's properties in condensed phases.

Design and Synthesis of Derivatives and Analogues of 2 Hydroxy 1 5 Methyl 2 Thienyl Ethanone

Strategies for Structural Diversification on the Thiophene (B33073) Moiety

Electrophilic Aromatic Substitution:

Halogenation: The introduction of halogen atoms onto the thiophene ring can be achieved through electrophilic halogenation. For instance, bromination of 2-acetyl-5-methylthiophene (B1664034) can be carried out using N-bromosuccinimide (NBS) in a suitable solvent, which is expected to yield the 4-bromo derivative. Similarly, chlorination can be achieved using reagents like N-chlorosuccinimide (NCS). These halogenated derivatives serve as versatile intermediates for further functionalization, particularly in cross-coupling reactions.

Nitration: Nitration of the thiophene ring introduces a nitro group, which can be a precursor for an amino group. The nitration of thiophenes is typically carried out using mild nitrating agents to avoid oxidation of the sulfur atom. A mixture of nitric acid and acetic anhydride (B1165640) is a common reagent for this transformation. For 2-acetyl-5-methylthiophene, nitration is predicted to occur at the C4 position.

Palladium-Catalyzed Cross-Coupling Reactions:

Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, offer powerful tools for the direct functionalization of C-H bonds. These methods can be applied to introduce aryl, heteroaryl, or alkyl groups onto the thiophene ring with high selectivity. For example, the Suzuki cross-coupling reaction of a halogenated derivative (e.g., 2-acetyl-5-bromothiophene) with various arylboronic acids in the presence of a palladium catalyst and a base is a well-established method for the synthesis of 5-aryl-2-acetylthiophenes. Microwave-assisted Suzuki couplings have been shown to be efficient for these transformations.

Table 1: Examples of Structural Diversification on the Thiophene Moiety of 2-Acetyl-5-methylthiophene Analogues
Reaction TypeReagents and ConditionsProduct Description
BrominationN-Bromosuccinimide (NBS), CCl4, refluxIntroduction of a bromine atom at the C4 position.
NitrationHNO3, Ac2O, 0 °CIntroduction of a nitro group at the C4 position.
Suzuki CouplingArylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/H2O, refluxFormation of a C-C bond between the thiophene ring (from a bromo-derivative) and an aryl group.

Modifications of the Ethanone Side Chain

The 2-hydroxy-1-ethanone side chain offers a rich platform for a variety of chemical transformations, targeting both the hydroxyl and carbonyl functional groups.

Reactions at the Carbonyl Group:

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would result in the formation of a diol derivative, 1-(5-methyl-2-thienyl)ethane-1,2-diol.

Condensation Reactions: The acetyl group of 2-acetyl-5-methylthiophene readily participates in base-catalyzed condensation reactions with aromatic aldehydes, such as the Claisen-Schmidt condensation, to yield α,β-unsaturated ketones, commonly known as chalcones. These chalcones are valuable intermediates for the synthesis of various heterocyclic compounds. It is anticipated that 2-Hydroxy-1-(5-methyl-2-thienyl)ethanone could undergo similar reactions, although the hydroxyl group might require protection.

Reactions at the Hydroxyl Group:

Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers. Esterification can be achieved by reacting with acyl chlorides or carboxylic anhydrides in the presence of a base. Etherification can be carried out using alkyl halides under basic conditions (Williamson ether synthesis). These modifications can alter the lipophilicity and other physicochemical properties of the molecule.

Reactions Involving the Entire Side Chain:

Willgerodt-Kindler Reaction: This reaction is a powerful method for converting aryl alkyl ketones into the corresponding amides or thioamides, with the functional group migrating to the terminal position of the alkyl chain. Treatment of 2-acetylthiophene (B1664040) with sulfur and a secondary amine, such as morpholine, under reflux conditions leads to the formation of a thioamide, which can be subsequently hydrolyzed to the corresponding amide and then to thiophene-2-acetic acid. This reaction provides a means to extend the side chain and introduce different functionalities.

Table 2: Potential Modifications of the Ethanone Side Chain
Reaction TypeReagents and ConditionsResulting Functional Group/Derivative
Reduction of KetoneNaBH4, Methanol, 0 °C to rtSecondary alcohol (Diol)
Claisen-Schmidt CondensationAromatic aldehyde, NaOH or KOH, Ethanol (B145695), rtChalcone (α,β-unsaturated ketone)
Esterification of HydroxylAcyl chloride, Pyridine, 0 °C to rtEster
Willgerodt-Kindler ReactionSulfur, Morpholine, refluxThioamide, Amide, Carboxylic acid

Preparation of Hybrid Molecules Incorporating Other Heterocyclic Systems

This compound and its derivatives, particularly the chalcones derived from its analogue 2-acetyl-5-methylthiophene, are excellent precursors for the synthesis of a wide array of hybrid molecules containing other heterocyclic rings. These reactions often involve cyclization of a difunctional intermediate.

Synthesis of Pyrazoles: Thienyl-substituted chalcones can be reacted with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol under reflux to yield pyrazoline derivatives. These can be subsequently aromatized to the corresponding pyrazoles. This reaction provides a straightforward route to thiophene-pyrazole hybrid molecules.

Synthesis of Pyrimidines: The reaction of thienyl chalcones with guanidine (B92328) hydrochloride in the presence of a base leads to the formation of 2-amino-4,6-diarylpyrimidines. These pyrimidine (B1678525) derivatives can be further functionalized to create more complex fused heterocyclic systems like pyrimidopyrimidines.

Synthesis of Thiazoles: Thiazole rings can be constructed from α-haloketones. For instance, bromination of the acetyl group of 2-acetyl-5-methylthiophene would yield a phenacyl bromide derivative. This intermediate can then be reacted with a thioamide, such as thiourea, in a Hantzsch-type synthesis to form a 2-aminothiazole (B372263) ring attached to the thiophene core.

Synthesis of Thienopyridines: Thienopyridines are a class of fused heterocyclic compounds with significant biological activities. One synthetic approach involves the cyclization of appropriately substituted thiophene derivatives. For example, derivatives of 2-acetylthiophene can be converted into intermediates that undergo intramolecular cyclization to form the thieno[3,2-c]pyridine (B143518) scaffold.

Table 3: Synthesis of Hybrid Heterocyclic Systems from Thienyl Ketone Precursors
Target HeterocyclePrecursorKey Reagents and Conditions
PyrazoleThienyl ChalconeHydrazine hydrate (N2H4·H2O), Ethanol, reflux
PyrimidineThienyl ChalconeGuanidine hydrochloride, KOH, 1,4-Dioxane, reflux
Thiazoleα-BromoacetylthiopheneThiourea, Ethanol, reflux
ThienopyridineSubstituted 2-AcetylthiopheneMulti-step synthesis involving cyclization reactions

Structure Activity Relationship Sar Studies of 2 Hydroxy 1 5 Methyl 2 Thienyl Ethanone and Its Derivatives

Methodological Frameworks for SAR Study Design

The design of a robust Structure-Activity Relationship (SAR) study for 2-Hydroxy-1-(5-methyl-2-thienyl)ethanone involves a systematic approach to synthesize and analyze a library of derivatives. The primary goal is to identify key structural motifs and physicochemical properties that govern the molecule's interaction with biological targets.

The methodological framework typically begins with the identification of the core scaffold, this compound, which serves as the starting point or "lead" compound. The design process then proceeds by systematically modifying distinct regions of the molecule. For this specific compound, these regions include:

The Thiophene (B33073) Ring: Modifications can involve substituting the hydrogen at position 3 or 4, or even replacing the sulfur atom with another heteroatom to probe the role of the thiophene core.

The Methyl Group: The methyl group at the 5-position of the thiophene ring can be replaced with other alkyl groups of varying sizes (e.g., ethyl, propyl), halogens (e.g., chloro, bromo), or electron-withdrawing/donating groups to evaluate steric and electronic effects.

The Ethanone Linker: The two-carbon chain can be lengthened, shortened, or rigidified to assess the optimal distance and orientation between the thiophene ring and the hydroxyl group.

The Hydroxy Group: This group can be esterified, etherified, or replaced with other functional groups capable of hydrogen bonding, such as an amine or thiol, to determine the importance of the hydrogen bond donor/acceptor character.

The synthesis of these derivatives often employs parallel synthesis techniques to efficiently generate a library of analogs. Once synthesized, the structural integrity and purity of each compound are confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.net This systematic approach allows researchers to build a comprehensive understanding of the SAR, guiding the optimization of the lead compound. acs.orgresearchgate.net

Table 1: Exemplary Methodological Framework for SAR Study

Molecular Region of ModificationExamples of DerivativesRationale for ModificationAnalytical Confirmation
Thiophene Ring (Position 3 or 4)Introduction of halogens (Cl, Br), small alkyl groups.To probe electronic effects and steric tolerance within the binding pocket.NMR, Mass Spectrometry
5-Position SubstituentReplacement of methyl with ethyl, trifluoromethyl (CF3), or hydrogen.To evaluate the impact of size, lipophilicity, and electronic nature on interactions.NMR, Mass Spectrometry
Hydroxyethanone Side ChainAlkylation/acylation of the hydroxyl group; replacement of hydroxyl with amine.To assess the role of the hydrogen bond donor/acceptor capacity.NMR, Mass Spectrometry

Correlating Molecular Features with Biological Interactions (excluding direct biological activity findings)

The central tenet of an SAR study is to establish a correlation between the specific molecular features of a compound and its interaction with a biological target. For this compound and its derivatives, several key structural elements are critical for these interactions. The thiophene moiety is a well-recognized "privileged structure" in medicinal chemistry, known for its ability to form various non-covalent interactions. nih.gov

The sulfur atom in the thiophene ring can participate in specific interactions with receptor sites. The aromaticity of the ring allows for potential π-π stacking or hydrophobic interactions. Altering the substituents on the thiophene ring directly influences the molecule's electronic distribution and steric profile. For instance, adding an electron-withdrawing group can alter the electrostatic potential surface of the molecule, potentially affecting its orientation within a binding site. nih.gov

The hydroxy and ketone groups on the ethanone side chain are prime candidates for forming hydrogen bonds with amino acid residues in a protein target, such as serine, threonine, or tyrosine. The relative orientation of these groups, dictated by the flexibility of the ethanone linker, is crucial for establishing optimal binding. Modifications to this chain, such as introducing conformational constraints, can lock the molecule into a more favorable bioactive conformation.

The 5-methyl group contributes to the molecule's lipophilicity and can engage in van der Waals interactions within a hydrophobic pocket of a receptor. The size and nature of the substituent at this position are critical; a larger group might provide enhanced binding through increased hydrophobic contact, or it could introduce steric hindrance that prevents proper binding. nih.gov

Table 2: Correlation of Molecular Features with Potential Biological Interactions

Molecular FeaturePotential Type of InteractionEffect of Modification
Thiophene Sulfur AtomSulfur-aromatic interactions, hydrogen bonding.Replacement with other heteroatoms would alter the geometry and nature of these interactions.
Aromatic Thiophene Ringπ-π stacking, hydrophobic interactions.Substitution on the ring alters electron density, influencing stacking strength.
Side-Chain Hydroxyl GroupHydrogen bond donor/acceptor.Esterification or removal of this group would eliminate key hydrogen bonding capabilities.
Side-Chain Carbonyl GroupHydrogen bond acceptor, dipole interactions.Reduction to an alcohol would change its electronic character and bonding potential.
5-Methyl Groupvan der Waals forces, hydrophobic interactions.Increasing alkyl chain length could enhance hydrophobic interactions, while bulky groups may cause steric clash.

Computational Approaches in SAR (e.g., Docking, Molecular Modeling)

Computational chemistry provides powerful tools to rationalize and predict the SAR of this compound and its derivatives, complementing experimental studies. researchgate.net These methods can offer insights into binding modes, predict binding affinities, and guide the design of new analogs.

Molecular Docking is a widely used technique to predict the preferred orientation of a molecule when bound to a receptor. nih.gov For the thiophene derivatives, docking studies can reveal how modifications to the scaffold affect the binding posture within the active site. For example, docking could show how replacing the 5-methyl group with a larger substituent might displace the molecule or allow it to access a new sub-pocket. zendy.ioresearchgate.net These simulations provide a visual and energetic assessment of the ligand-receptor complex, highlighting key interactions like hydrogen bonds and hydrophobic contacts. mdpi.com

Molecular Dynamics (MD) Simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. While docking provides a static snapshot, MD simulations can assess the stability of the predicted binding pose and reveal how the protein and ligand adapt to each other. nih.gov This can be particularly useful for understanding the role of flexible side chains or subtle conformational changes upon binding.

Table 3: Overview of Computational Approaches in SAR

Computational MethodPurpose in SAR StudyInformation Gained
Molecular DockingPredicting binding orientation and affinity of derivatives in a receptor active site.Binding poses, key intermolecular interactions (e.g., H-bonds), scoring functions to rank potential ligands.
QSAR (Quantitative Structure-Activity Relationship)Developing predictive models based on molecular descriptors.Correlation between physicochemical properties (e.g., lipophilicity, electronic properties) and binding affinity.
Molecular Dynamics (MD) SimulationsAssessing the stability and dynamics of the ligand-receptor complex.Stability of binding pose, conformational changes, role of solvent molecules.
Pharmacophore ModelingIdentifying the essential 3D arrangement of functional groups required for binding.A 3D map of essential features (e.g., H-bond donors/acceptors, hydrophobic centers) for virtual screening.

Specialized Research Applications of 2 Hydroxy 1 5 Methyl 2 Thienyl Ethanone

Application as a Precursor in Complex Organic Synthesis

The chemical architecture of 2-Hydroxy-1-(5-methyl-2-thienyl)ethanone, featuring a reactive hydroxyl group and a ketone, alongside an aromatic thiophene (B33073) ring, makes it a versatile precursor for the synthesis of more complex molecules. Thiophene derivatives are integral components in many biologically active compounds due to their bioisosteric relationship with benzene (B151609) rings, often leading to enhanced therapeutic properties.

The hydroxyl and ketone functionalities can serve as handles for a variety of organic transformations, including but not limited to:

Condensation Reactions: The ketone group can participate in aldol (B89426) condensations, Claisen-Schmidt reactions, and similar carbon-carbon bond-forming reactions to build larger molecular scaffolds.

Heterocycle Formation: The bifunctional nature of the molecule allows for its use in the synthesis of various heterocyclic systems, which are cornerstones of many pharmaceutical agents. For instance, it could be a starting material for the synthesis of thienopyridines or other fused heterocyclic systems with potential medicinal applications.

Derivatization: The hydroxyl group can be readily converted into ethers, esters, or other functional groups, allowing for the fine-tuning of a target molecule's physicochemical properties, such as solubility and bioavailability.

Table 1: Potential Synthetic Transformations of this compound

Reaction Type Reagents and Conditions (Illustrative) Potential Product Class
Alkylation of Hydroxyl Group Alkyl halide, Base (e.g., NaH) Ether derivatives
Esterification of Hydroxyl Group Acyl chloride or Carboxylic acid, Acid catalyst Ester derivatives
Reduction of Ketone Sodium borohydride (B1222165) (NaBH4) Secondary alcohol
Reductive Amination of Ketone Amine, Reducing agent (e.g., NaBH3CN) Amine derivatives
Wittig Reaction of Ketone Phosphonium ylide Alkene derivatives

| Gewald Reaction | α-cyano ester, Sulfur, Base | Substituted aminothiophenes |

Research in Chemosensory Perception (Olfactory and Gustatory Phenotypes)

Thiophene derivatives are known to contribute to the flavor and aroma profiles of various foods and natural products. femaflavor.org A compound structurally related to the subject of this article, 1-(3-Hydroxy-5-methyl-2-thienyl)ethanone, is recognized as a flavoring agent. ontosight.ai This suggests that this compound likely possesses its own distinct sensory properties.

Spectral-Data Activity Relationship (SDAR) is a modern analytical approach used to correlate the spectral data of a molecule (such as NMR, IR, or Mass Spectrometry data) with its biological activity or, in this case, its sensory properties. This methodology avoids the need for extensive and often time-consuming sensory panel testing for every new compound.

In the context of this compound, an SDAR study would involve:

Acquisition of Spectral Data: Obtaining high-resolution spectral data for the pure compound.

Sensory Profiling: Characterizing the olfactory and gustatory phenotype of the compound through trained sensory panels.

Model Development: Using computational algorithms to build a predictive model that links specific spectral features to sensory attributes.

While no specific SDAR studies on this compound have been published, the methodology is broadly applicable to flavor chemistry and could be a powerful tool for understanding its chemosensory characteristics.

A molecular fingerprint, in this context, refers to a unique set of structural or electronic features of a molecule that are responsible for eliciting a specific sensory response. For this compound, identifying these fingerprints would involve a combination of analytical techniques and sensory analysis.

Key molecular features that would be investigated include:

The nature and position of substituents on the thiophene ring.

The spatial arrangement of the hydroxyl and ketone groups.

By comparing the sensory profiles of a series of related thiophene derivatives, researchers can identify which molecular fragments or properties are consistently associated with particular smells or tastes. This information is invaluable for the rational design of new flavor and fragrance ingredients.

Table 2: Potential Sensory Descriptors for Thiophene Derivatives

Compound Family Common Olfactory Descriptors Common Gustatory Descriptors
Alkylthiophenes Meaty, roasted, nutty Savory (umami)
Thiophene Carboxaldehydes Nutty, bready, caramel-like Sweet, slightly bitter
Thienyl Ketones Roasted, coffee-like, earthy Bitter, savory

| Hydroxythiophenes | Phenolic, smoky, medicinal | Bitter, astringent |

Note: This table provides a general overview based on known thiophene-containing flavor compounds and is for illustrative purposes.

Potential as a Building Block for Functional Materials (e.g., optical, electronic)

Thiophene-based polymers are a well-established class of conducting and semiconducting materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The thiophene ring provides good charge transport properties due to its electron-rich nature and the ability of its π-orbitals to overlap effectively in a polymeric chain.

This compound could serve as a monomer or a precursor to a monomer for the synthesis of novel functional polymers. The presence of the hydroxyl group offers a site for polymerization or for grafting the molecule onto other polymer backbones.

Potential routes to functional materials include:

Electropolymerization: The thiophene ring can be polymerized electrochemically, potentially leading to the formation of a conductive polymer film on an electrode surface. The substituents would influence the polymerization process and the properties of the resulting polymer.

Cross-linking: The hydroxyl group could be used in cross-linking reactions to create robust, insoluble polymer networks with tailored properties.

Synthesis of Photoactive Dyes: The chromophoric thienyl ketone core could be modified to create dyes for use in dye-sensitized solar cells or as fluorescent probes. The electronic properties of such dyes could be tuned by derivatizing the hydroxyl and ketone groups.

While the direct use of this compound in functional materials has not been reported, the extensive research into polythiophenes and other thiophene-based materials provides a strong rationale for its potential in this area. acs.org

Table 3: Potential Properties of Functional Materials Derived from this compound

Material Class Potential Properties Potential Applications
Conductive Polymers Electrical conductivity, electrochromism Organic electrodes, sensors, anti-static coatings
Semiconducting Polymers Charge carrier mobility, photoluminescence Organic photovoltaics, OFETs, OLEDs
Functional Dyes Light absorption in the visible spectrum, fluorescence Dye-sensitized solar cells, fluorescent labels

| Cross-linked Resins | Thermal stability, mechanical strength | High-performance coatings, composites |

Advanced Analytical and Separation Techniques in Research on 2 Hydroxy 1 5 Methyl 2 Thienyl Ethanone

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatography stands as a cornerstone for the purification and purity assessment of 2-Hydroxy-1-(5-methyl-2-thienyl)ethanone. The selection of a specific chromatographic technique is contingent on the sample matrix, the required purity level, and the physicochemical properties of the compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of non-volatile and thermally sensitive compounds like this compound. While specific HPLC methods for this exact compound are not extensively documented in publicly available literature, methodologies applied to structurally similar aromatic ketones, such as 1-(2-hydroxy-5-methylphenyl)ethanone, can be extrapolated. A reverse-phase HPLC (RP-HPLC) method is generally suitable for such analyses. sielc.com

Diverse detection methods can be coupled with HPLC to enhance selectivity and sensitivity. A Diode Array Detector (DAD) or a UV-Vis detector is commonly used for aromatic compounds due to their chromophoric nature. For more definitive identification and structural elucidation, Mass Spectrometry (MS) can be coupled with HPLC (LC-MS), providing valuable information on the molecular weight and fragmentation patterns of the analyte. sielc.comsielc.com

Table 1: Illustrative HPLC Parameters for the Analysis of Substituted Hydroxyaryl Ketones

Parameter Condition
Column C18 (5 µm, 4.6 x 150 mm)
Mobile Phase Acetonitrile and water with 0.1% formic acid
Gradient Optimized for separation of impurities
Flow Rate 1.0 mL/min
Detection UV at a wavelength determined by the UV spectrum of the compound

| Injection Volume | 10 µL |

Note: The parameters in this table are hypothetical and based on methods for structurally similar compounds. Method development and validation would be required for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Thiophene (B33073) derivatives are often amenable to GC analysis. researchgate.net This method is particularly useful for identifying and quantifying volatile impurities or degradation products that may be present in samples of this compound. The gas chromatograph separates the components of the mixture, which are then ionized and detected by the mass spectrometer, allowing for their identification based on their mass spectra.

The unequivocal assignment of individual thiophenes in complex mixtures is achievable through capillary GC, aided by the group-specific MS fragmentation patterns and the characteristic sulfur isotope peaks. researchgate.net

Table 2: Representative GC-MS Parameters for the Analysis of Thiophene Derivatives

Parameter Condition
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate
Inlet Temperature 250 °C
Oven Program Initial temperature of 50 °C, ramped to 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole

| Scan Range | m/z 40-400 |

Note: The parameters in this table are illustrative and would need to be optimized for the specific analysis of this compound.

Techniques for Enantiomeric Resolution and Chiral Analysis

While there is no specific information in the reviewed literature regarding the chiral nature or enantiomeric resolution of this compound, it is conceivable that derivatives or analogues of this compound could possess stereogenic centers. Should the need for chiral analysis arise, several advanced techniques are available. Chiral HPLC is a primary method for separating enantiomers, typically employing a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the resolution of a broad range of racemic compounds.

Capillary Electrophoresis (CE) with chiral selectors is another powerful technique for enantiomeric separation, offering high efficiency and low sample consumption.

In the absence of established methods for this specific compound, the development of a chiral separation technique would involve screening various CSPs and mobile phases in HPLC, or different chiral selectors in CE, to achieve optimal resolution of the enantiomers.

Development of Trace Analysis and Detection Methods

The detection and quantification of trace amounts of this compound in various matrices can be critical, particularly in environmental or quality control applications. Methodologies developed for the trace analysis of thiophene and its derivatives can provide a foundation for developing a sensitive detection method for the target compound.

Gas chromatography coupled with a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD), offers high selectivity and sensitivity for sulfur-containing compounds. shimadzu.commtb.es These techniques can be adapted for the trace-level detection of this compound. The ASTM D7011 method, for instance, describes the analysis of trace levels of thiophene in benzene (B151609) using an SCD, which could serve as a starting point for method development. shimadzu.com

Table 3: Potential GC-SCD Parameters for Trace Analysis of Thiophene Derivatives

Parameter Condition
Instrument Gas Chromatograph with Sulfur Chemiluminescence Detector (SCD)
Column High-resolution capillary column suitable for sulfur compounds
Carrier Gas Helium
Injection Splitless or large volume injection
Detector Temperature Optimized for sulfur chemiluminescence

| Quantification | External standard calibration with a certified reference material |

Note: These parameters are suggested based on existing methods for other thiophenic compounds and would require rigorous development and validation for this compound.

Future Research Perspectives and Emerging Directions

Integration of Artificial Intelligence and Machine Learning in Molecular Design

Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can explore the vast chemical space around the core thienyl structure to propose novel molecules with desired characteristics. researchgate.net By training these models on large datasets of known compounds and their biological activities or material properties, researchers can generate derivatives of 2-Hydroxy-1-(5-methyl-2-thienyl)ethanone predicted to have enhanced efficacy, better binding affinity to a specific biological target, or improved photophysical properties.

Table 1: Hypothetical AI/ML Workflow for Derivative Design

PhaseAI/ML ToolObjectiveExpected Outcome
1. Ideation & Generation Generative Adversarial Networks (GANs)Design novel derivatives of the core structure.A library of virtual compounds with potential for high target affinity.
2. Property Prediction Deep Neural Networks (DNNs)Predict ADMET properties and biological activity.A ranked list of candidate molecules with favorable predicted profiles.
3. Synthesis Planning Retrosynthesis Prediction AlgorithmsIdentify viable and efficient synthetic routes.Step-by-step reaction pathways for the top-ranked candidates. youtube.com
4. Active Learning Bayesian OptimizationIteratively suggest new molecules to synthesize and test.Continuous refinement of the model based on experimental feedback, accelerating the discovery cycle.

Exploration of Novel Catalytic Systems for Synthesis

The synthesis of this compound and its derivatives can be significantly improved through the exploration of modern catalytic systems. Future research should focus on developing more sustainable, efficient, and selective synthetic routes that move beyond classical methods.

Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful tool for forming C-C and C-X bonds under mild conditions. This methodology could be applied to functionalize the thiophene (B33073) ring or the ethyl side chain, enabling the introduction of complex substituents that are inaccessible through traditional thermal reactions.

Enzymatic Catalysis: Biocatalysis using enzymes such as hydrolases, oxidoreductases, or transaminases presents a green and highly selective alternative for synthesizing chiral derivatives. For instance, an enantioselective reduction of the ketone group could be achieved using a ketoreductase, yielding specific stereoisomers of the corresponding alcohol, which may have distinct biological activities.

Transition-Metal Catalysis: While transition-metal catalysis is established, there is ongoing innovation in ligand design and catalyst development. Novel palladium, copper, or nickel catalysts could enable more efficient cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to append diverse functional groups to the thienyl scaffold, creating a wide array of analogues for screening.

Table 2: Comparison of Potential Catalytic Systems for Synthesis

Catalytic SystemKey AdvantagePotential Application for this compound
Photoredox Catalysis Mild reaction conditions, unique reactivityC-H functionalization of the thiophene ring; radical-based additions.
Enzymatic Catalysis High stereoselectivity, environmentally friendlyEnantioselective reduction of the ketone to a chiral alcohol.
Nanocatalysis High surface area, recyclabilityUse of metal nanoparticles for efficient hydrogenation or oxidation reactions.
Dual Catalysis Combines multiple catalytic cyclesOne-pot synthesis of complex derivatives through synergistic reaction cascades.

Multi-Omics Approaches in Elucidating Molecular Interactions

To understand the biological effects of this compound or its future derivatives, a systems-level approach is essential. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the compound's mechanism of action and its impact on cellular networks. thermofisher.comfrontlinegenomics.com

If a derivative is identified as a potential therapeutic agent, multi-omics studies can reveal its molecular targets and off-target effects. researchgate.net For example, transcriptomics (RNA-seq) can show which genes are up- or down-regulated upon treatment, while proteomics can identify changes in protein expression and post-translational modifications. nih.gov Metabolomics can then reveal alterations in metabolic pathways, providing a functional readout of the cellular response. frontiersin.org By integrating these datasets, researchers can construct detailed interaction networks, identify key pathways modulated by the compound, and discover potential biomarkers for its efficacy. researchgate.netnih.gov

Table 3: Application of Multi-Omics Layers

Omics LayerTechnologyInformation GainedPotential Insight for the Compound
Genomics DNA SequencingIdentifies genetic factors influencing drug response.Uncovering patient populations that may respond best to a potential drug. frontlinegenomics.com
Transcriptomics RNA-Seq, MicroarraysMeasures changes in gene expression.Identifying gene networks and pathways affected by the compound. thermofisher.com
Proteomics Mass SpectrometryQuantifies protein abundance and modifications.Direct identification of protein targets and downstream signaling events. thermofisher.com
Metabolomics NMR, Mass SpectrometryProfiles small molecule metabolites.Understanding the compound's impact on cellular metabolism and function. thermofisher.com

Development of Innovative Analytical Probes Utilizing the Compound's Core Structure

The inherent structural features of the this compound core, particularly the electron-rich thiophene ring, make it an attractive scaffold for the development of novel analytical probes. nih.gov By strategic functionalization, this core can be converted into fluorescent, colorimetric, or chemiluminescent sensors for detecting specific analytes of biological or environmental interest. rsc.org

Future research could focus on designing probes where the interaction with a target analyte induces a measurable change in the probe's photophysical properties. For example, attaching a specific recognition moiety (e.g., a metal chelator or a reactive group) to the scaffold could create a sensor that "turns on" its fluorescence only in the presence of a particular metal ion or reactive oxygen species. Thiophene-based fluorophores are known for their sensitivity to the local environment, making them excellent candidates for probes that can report on changes in polarity or viscosity within living cells. researchgate.net

The development of such probes would be valuable for high-throughput screening assays and advanced bio-imaging applications, enabling the real-time monitoring of biological processes with high sensitivity and specificity. nih.gov

Table 4: Potential Designs for Analytical Probes

Probe TypeTarget AnalyteDesign StrategySensing Mechanism
Fluorescent Probe Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺)Incorporate a metal-chelating group (e.g., thiosemicarbazone).Chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).
"Turn-On" Probe Reactive Oxygen Species (ROS)Introduce a ROS-cleavable group that quenches fluorescence.Analyte-induced chemical reaction restores fluorescence.
Bio-imaging Probe Specific EnzymesFunctionalize with a substrate recognized by the target enzyme.Enzymatic cleavage releases the fluorophore, leading to a signal.
Chemiluminescent Probe pH VariationsCouple the core to a luminophore sensitive to protonation/deprotonation.pH-dependent modulation of the chemiluminescence reaction pathway.

Q & A

Basic: What are the optimal synthetic routes for 2-Hydroxy-1-(5-methyl-2-thienyl)ethanone, and how can reaction conditions be optimized to improve yield and purity?

Answer:
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes Friedel-Crafts acylation of 5-methylthiophene derivatives, where acetylating agents (e.g., acetic anhydride) are used under acidic conditions. Key parameters for optimization include:

  • Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are critical for electrophilic substitution .
  • Temperature control : Maintaining temperatures between 0–5°C minimizes side reactions such as over-acylation .
  • Solvent choice : Non-polar solvents (e.g., dichloromethane) enhance regioselectivity for the 2-position of the thiophene ring .
    Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Advanced: How can advanced spectroscopic techniques resolve ambiguities in the structural elucidation of this compound?

Answer:
Ambiguities in structural assignment (e.g., hydroxyl vs. ketone tautomerism) are addressed using:

  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to confirm the position of the hydroxyl group and acetyl substitution on the thiophene ring .
  • High-resolution mass spectrometry (HRMS) : Provides exact mass data (e.g., 140.0296 m/z for C₇H₈OS) to distinguish between isomers .
  • X-ray crystallography : Single-crystal analysis using SHELX software confirms bond lengths and angles, resolving disputes arising from spectral overlap .

Basic: What analytical methods are recommended for characterizing the purity and stability of this compound under different storage conditions?

Answer:

  • HPLC/GC-MS : Quantifies impurities (e.g., unreacted 5-methylthiophene) and monitors degradation products under accelerated stability testing (40°C/75% RH) .
  • FT-IR spectroscopy : Tracks carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) to detect keto-enol tautomer shifts indicative of instability .
  • Thermogravimetric analysis (TGA) : Assesses thermal decomposition profiles, guiding storage recommendations (e.g., desiccated, −20°C for long-term stability) .

Advanced: How do computational modeling studies predict the reactivity and potential biological interactions of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the hydroxyl group’s electron-donating effect enhances reactivity at the thiophene ring’s 3-position .
  • Molecular docking : Simulates binding affinities with enzymes (e.g., cytochrome P450), revealing potential metabolic pathways or toxicity risks .
  • Molecular dynamics (MD) : Models interactions with lipid bilayers to assess bioavailability, guided by logP values (~1.8) derived from PubChem data .

Basic: What are the critical parameters for designing crystallization experiments to obtain high-quality single crystals of this compound?

Answer:

  • Solvent selection : Slow evaporation of ethanol/water mixtures (7:3 v/v) promotes crystal growth by balancing solubility and polarity .
  • Temperature gradient : Gradual cooling from 50°C to 4°C minimizes defects and twinning .
  • SHELX refinement : Uses SHELXL for structure solution, leveraging high-resolution data (R-factor < 0.05) to resolve hydrogen bonding networks (e.g., O-H···O interactions) .

Advanced: How do researchers address contradictions in reported biological activities of this compound across different studies?

Answer:
Contradictions (e.g., antimicrobial vs. inactive results) are investigated through:

  • Dose-response assays : Establishes EC₅₀ values to differentiate true activity from cytotoxicity .
  • Metabolic profiling : Identifies species-specific metabolism using liver microsomes, explaining variability in in vivo vs. in vitro outcomes .
  • Batch consistency analysis : Validates compound purity via NMR and HRMS to rule out impurity-driven artifacts .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as the compound may release volatile thiophene derivatives .
  • Waste disposal : Neutralize acidic byproducts before disposal in accordance with EPA guidelines .

Advanced: What strategies are employed to functionalize this compound for applications in materials science?

Answer:

  • Suzuki coupling : Introduces aryl/heteroaryl groups at the thiophene ring’s 5-position to tune optoelectronic properties .
  • Photochromic modifications : Incorporates diarylethene moieties to enable light-switchable behavior, analyzed via UV-vis spectroscopy .
  • Polymer grafting : Co-polymerizes with styrene derivatives, monitored by GPC for molecular weight control .

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